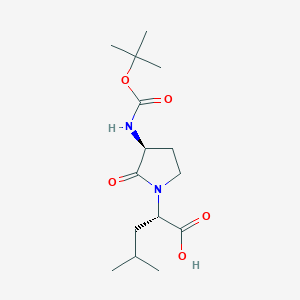

Boc-freidinger'S lactam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

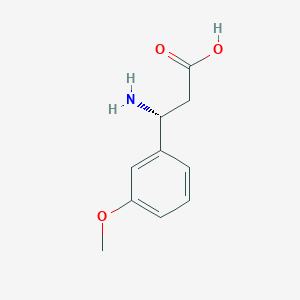

Boc-Freidinger’s Lactam is a type of β-lactam . It contains a total of 48 bonds, including 22 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 aliphatic tertiary amide .

Synthesis Analysis

The synthesis of β-lactam derivatives, including Boc-Freidinger’s Lactam, is a research topic of great interest due to the biological activity of these molecules . The traditional approaches to synthesize β-lactams followed the method developed by Hermann Staudinger in 1907, in which an imine reacts with a ketene via a [2 + 2] cycloaddition to afford the target product .

Molecular Structure Analysis

The molecular structure of Boc-Freidinger’s Lactam includes a five-membered ring, an aliphatic carboxylic acid, and an aliphatic tertiary amide . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of Boc-Freidinger’s Lactam are available .

Chemical Reactions Analysis

The chemical reactions involving Boc-Freidinger’s Lactam are primarily related to the synthesis of β-lactam derivatives . The reaction mechanism pathway cannot be simply switched from ketene-first to imine-first by changing the substituent on the imine nitrogen atom .

Applications De Recherche Scientifique

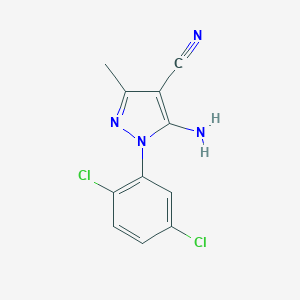

Antibacterial Drug Development

Boc-Freidinger’s lactam plays a crucial role in the development of β-lactam antibiotics . These antibiotics are vital in combating bacterial infections, and the lactam structure is key to their function. The emergence of bacterial resistance has led to the need for novel inhibitors that can target β-lactamase enzymes, which degrade these antibiotics .

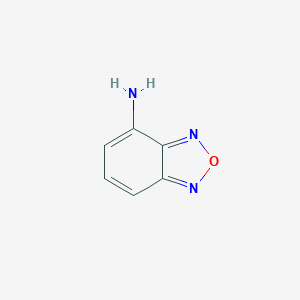

Enzyme Inhibition Studies

In the field of enzyme inhibition, Boc-Freidinger’s lactam is used to study the inhibition of β-lactamase enzymes. These studies are essential for understanding resistance mechanisms and developing new drugs that can overcome these resistances .

Chemoinformatics

Boc-Freidinger’s lactam is also significant in chemoinformatics, where it is used to analyze the chemical space and bioactivity profiles of lactams. This helps in identifying potential therapeutic applications and prioritizing scaffolds for synthesis .

Organic Electronics

In organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic solar cells (OSCs) , Boc-Freidinger’s lactam-based polymers are investigated for their optoelectronic properties. These materials are promising for high-performance OFETs and OSCs due to their excellent charge transport capabilities .

Polymer Chemistry

The ring-opening polymerization of lactams, including Boc-Freidinger’s lactam, is a versatile method to synthesize polyamides. Advances in polymerization methodologies have expanded the applications of these polymers beyond traditional uses like nylon 6 .

Drug Design and Discovery

Boc-Freidinger’s lactam is a valuable building block in drug design and discovery. Its presence in a variety of natural products and drugs highlights its importance in medicinal chemistry. It is used to design novel amino acids, alkaloids, and peptidomimetic compounds .

Antitumor and Anti-inflammatory Research

Lactams, including Boc-Freidinger’s lactam, show a broad spectrum of biological activities with potential therapeutic applications in cancer and inflammatory diseases. They are used to develop compounds with antitumor and anti-inflammatory properties .

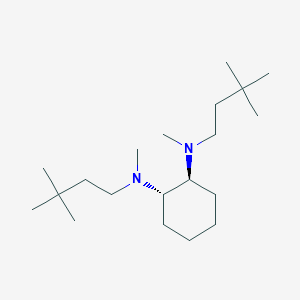

Neuropharmacology

In neuropharmacology, Boc-Freidinger’s lactam-containing compounds are explored as potential opioid receptor agonists and antidepressant agents . These applications are crucial for the development of new treatments for pain management and mood disorders .

Mécanisme D'action

Target of Action

Boc-Freidinger’s lactam, like other beta-lactams, primarily targets bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These PBPs are enzymes that catalyze the formation of peptide cross-links during the synthesis of peptidoglycan, a core component of the bacterial cell wall .

Mode of Action

The mode of action of Boc-Freidinger’s lactam involves its interaction with its target PBPs. The beta-lactam ring of the compound mimics the D-Ala-D-Ala peptide terminus that serves as the natural substrate for transpeptidase activity during cell wall peptidoglycan synthesis . This allows the compound to bind tightly to the transpeptidase active site, inhibiting cell wall synthesis . The inhibition of cell wall synthesis can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell .

Biochemical Pathways

The action of Boc-Freidinger’s lactam affects the peptidoglycan synthesis pathway in bacteria. By inhibiting the PBPs, the compound disrupts the formation of peptide cross-links in the peptidoglycan layer, a critical component of the bacterial cell wall . This disruption can lead to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Pharmacokinetics

These studies suggest that the pharmacokinetics of beta-lactams can vary significantly depending on factors such as age, disease state, and individual patient characteristics . For instance, it has been found that achieving aggressive pharmacokinetic/pharmacodynamic (PK/PD) targets can be associated with higher clinical cure rates .

Result of Action

The primary result of Boc-Freidinger’s lactam action is the inhibition of bacterial cell wall synthesis. This can lead to osmotic instability and potentially trigger a series of events that lead to autolysis and death of the bacterial cell . Furthermore, the inhibition of cell wall synthesis can make the bacteria more susceptible to the immune response and other antibiotics .

Action Environment

The action, efficacy, and stability of Boc-Freidinger’s lactam, like other beta-lactams, can be influenced by various environmental factors. These can include the presence of other antibiotics, the pH of the environment, and the presence of beta-lactamase enzymes produced by bacteria that can inactivate beta-lactams . Understanding these factors is crucial for optimizing the use of Boc-Freidinger’s lactam and other beta-lactams in clinical settings.

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREAFDMYUYIYLC-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-freidinger'S lactam | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)